Cas no 41776-71-0 (3-Formylrifamycin SV O-(oct-3-yl)oxime)

3-Formylrifamycin SV O-(oct-3-yl)oxime structure
41776-71-0 structure
Product name:3-Formylrifamycin SV O-(oct-3-yl)oxime
CAS No:41776-71-0
MF:C46H64N2O13
MW:853.005974769592
CID:2668441
PubChem ID:135554522

3-Formylrifamycin SV O-(oct-3-yl)oxime Chemical and Physical Properties

Names and Identifiers

    • 3-[(1-Ethylhexyl)oxyiminomethyl]rifamycin
    • 3-[(1-ethyl-hexyloxyimino)-methyl]-rifamycin
    • 3-Formylrifamycin SV O-(oct-3-yl)oxime
    • 41776-71-0
    • BRN 5418604
    • 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2H)-dione, 3-formyl-5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate, O-(oct-3-yl)oxime
    • Inchi: InChI=1S/C46H64N2O13/c1-12-14-15-19-30(13-2)61-47-22-31-36-41(54)34-33(40(31)53)35-43(28(8)39(34)52)60-46(10,44(35)55)58-21-20-32(57-11)25(5)42(59-29(9)49)27(7)38(51)26(6)37(50)23(3)17-16-18-24(4)45(56)48-36/h16-18,20-23,25-27,30,32,37-38,42,50-54H,12-15,19H2,1-11H3,(H,48,56)/b17-16+,21-20+,24-18+,47-22+
    • InChI Key: NVLVVILZTJSCTK-WXQZOSCRSA-N

Computed Properties

  • Exact Mass: 852.44084
  • Monoisotopic Mass: 852.44084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 61
  • Rotatable Bond Count: 11
  • Complexity: 1740
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 10
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.2
  • Topological Polar Surface Area: 219

Experimental Properties

  • Density: 1.27
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.591

3-Formylrifamycin SV O-(oct-3-yl)oxime Related Literature

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